molecular formula C11H15Cl3N2 B11754136 1-(3,4-Dichloro-benzyl)-piperazine hydrochloride

1-(3,4-Dichloro-benzyl)-piperazine hydrochloride

Cat. No.: B11754136
M. Wt: 281.6 g/mol
InChI Key: HSWQXYKCUISMQO-UHFFFAOYSA-N
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Description

1-(3,4-Dichloro-benzyl)-piperazine hydrochloride is a chemical compound characterized by the presence of a piperazine ring substituted with a 3,4-dichlorobenzyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichloro-benzyl)-piperazine hydrochloride typically involves the reaction of 3,4-dichlorobenzyl chloride with piperazine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichloro-benzyl)-piperazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,4-Dichloro-benzyl)-piperazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Dichloro-benzyl)-piperazine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichloro-benzyl)-piperidin-4-yl-methylamine hydrochloride
  • (3,4-Dichloro-benzyl)-dimethyl-(1-propoxycarbonyl-undecyl)-ammonium chloride
  • 3,4-Dichlorobenzyl bromide

Uniqueness

1-(3,4-Dichloro-benzyl)-piperazine hydrochloride is unique due to its specific substitution pattern and the presence of the piperazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C11H15Cl3N2

Molecular Weight

281.6 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]piperazine;hydrochloride

InChI

InChI=1S/C11H14Cl2N2.ClH/c12-10-2-1-9(7-11(10)13)8-15-5-3-14-4-6-15;/h1-2,7,14H,3-6,8H2;1H

InChI Key

HSWQXYKCUISMQO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC(=C(C=C2)Cl)Cl.Cl

Origin of Product

United States

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